5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Brand Name: Vulcanchem
CAS No.: 66174-93-4
VCID: VC7991686
InChI: InChI=1S/C13H14O5/c1-7-6-18-13(14)8-5-9(15-2)11(16-3)12(17-4)10(7)8/h5-6H,1-4H3
SMILES: CC1=COC(=O)C2=CC(=C(C(=C12)OC)OC)OC
Molecular Formula: C13H14O5
Molecular Weight: 250.25 g/mol

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one

CAS No.: 66174-93-4

Cat. No.: VC7991686

Molecular Formula: C13H14O5

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one - 66174-93-4

Specification

CAS No. 66174-93-4
Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
IUPAC Name 5,6,7-trimethoxy-4-methylisochromen-1-one
Standard InChI InChI=1S/C13H14O5/c1-7-6-18-13(14)8-5-9(15-2)11(16-3)12(17-4)10(7)8/h5-6H,1-4H3
Standard InChI Key XHBSLYYXXYNRCI-UHFFFAOYSA-N
SMILES CC1=COC(=O)C2=CC(=C(C(=C12)OC)OC)OC
Canonical SMILES CC1=COC(=O)C2=CC(=C(C(=C12)OC)OC)OC

Introduction

Chemical Identity and Structural Characteristics

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one belongs to the benzopyranone family, a class of oxygen-containing heterocyclic compounds featuring a fused benzene and pyran ring system. The IUPAC name specifies substitutions at positions 4, 5, 6, and 7: a methyl group at C4 and methoxy groups (-OCH₃) at C5, C6, and C7. The molecular formula is inferred as C₁₃H₁₄O₅, with a molecular weight of 258.25 g/mol, derived from analogous compounds such as 4,5,6-trimethoxy-7-methyl-3H-2-benzofuran-1-one (C₁₂H₁₄O₅, 238.24 g/mol) and 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one (C₁₀H₁₀O₃, 178.18 g/mol) .

Key Structural Features:

  • Bicyclic framework: A benzene ring fused to a γ-pyrone (cyclohexenone) ring.

  • Substituents: Three methoxy groups at C5, C6, and C7, and a methyl group at C4.

  • Tautomerism: The 1H-2-benzopyran-1-one system permits keto-enol tautomerism, influencing reactivity and spectroscopic signatures .

Synthesis and Isolation Strategies

While no direct synthesis routes for 5,6,7-trimethoxy-4-methyl-1H-2-benzopyran-1-one are documented, methodologies for analogous benzopyranones provide a foundation:

Friedel-Crafts Acylation

Benzopyranones are often synthesized via intramolecular Friedel-Crafts acylation of prenylated phenolic precursors. For example, mellein (3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one) is biosynthesized through cyclization of a polyketide intermediate . Adapting this approach, introducing methoxy groups at C5–C7 and a methyl group at C4 would require selective protection and deprotection steps.

Methoxylation and Methylation

Methoxylation of phenolic precursors using dimethyl sulfate or methyl iodide under alkaline conditions could install the trimethoxy groups. Subsequent methylation at C4 might employ alkylating agents like methyl triflate. For instance, the synthesis of 4',5,6,7-tetramethoxyflavone involved sequential O-methylation of hydroxylated intermediates .

Natural Product Analogues

Trimethoxy-substituted benzopyranones are rare in nature, but fungal metabolites such as mellein and plant-derived flavones suggest potential biosynthetic pathways involving cytochrome P450-mediated hydroxylation and O-methyltransferases.

Spectroscopic Characterization

Predicted spectroscopic data for 5,6,7-trimethoxy-4-methyl-1H-2-benzopyran-1-one are derived from related compounds:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: Deshielded singlets (δ 6.8–7.2 ppm) for H-8 and H-9 due to electron-withdrawing ketone and methoxy groups.

    • Methoxy groups: Three singlets at δ 3.8–3.9 ppm (integral 9H) .

    • Methyl group: A singlet at δ 2.3–2.5 ppm (C4-CH₃) .

  • ¹³C NMR:

    • Carbonyl (C1): δ 165–170 ppm.

    • Methoxy carbons: δ 56–60 ppm .

    • Aromatic carbons: C5–C7 (δ 125–140 ppm), C4-CH₃ (δ 20–25 ppm) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1700–1750 cm⁻¹ (C=O stretch).

  • Bands at 2830–2950 cm⁻¹ (C-H stretch in -OCH₃ and -CH₃) .

Mass Spectrometry

  • Molecular ion peak: m/z 258.25 [M]⁺.

  • Fragment ions: Loss of -OCH₃ (m/z 258 → 227), followed by CO (m/z 227 → 199) .

Hypothesized Biological Activities

Benzopyranones exhibit diverse bioactivities, suggesting potential roles for 5,6,7-trimethoxy-4-methyl-1H-2-benzopyran-1-one:

Antimicrobial Properties

Mellein, a related dihydroisocoumarin, demonstrates antifungal activity against Candida albicans and Aspergillus fumigatus . The trimethoxy substitutions may enhance membrane permeability, akin to flavones with methoxy groups .

Antioxidant Effects

Methoxy groups scavenge free radicals via electron donation. The compound may exhibit radical scavenging activity comparable to α-tocopherol in DPPH assays .

Applications and Future Directions

Pharmaceutical Development

The compound’s structural motifs align with lead candidates for anticancer and antimicrobial agents. Structure-activity relationship (SAR) studies could optimize substituent patterns for enhanced potency.

Synthetic Intermediate

As a building block, the compound could undergo derivatization (e.g., demethylation, glycosylation) to generate libraries for high-throughput screening.

Research Gaps

  • Synthetic routes: Developing regioselective methods for introducing substituents.

  • Biological profiling: Testing against cancer cell lines and pathogenic microbes.

  • Computational modeling: Docking studies to predict target interactions.

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